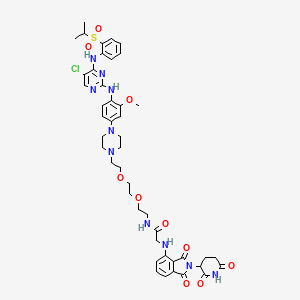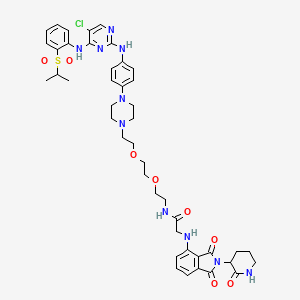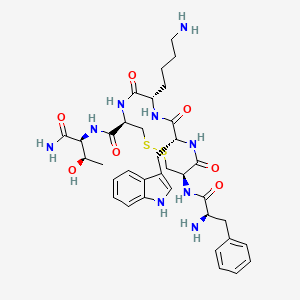![molecular formula C35H33N5O4S B611454 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid CAS No. 176915-07-4](/img/structure/B611454.png)
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TP-680 is a new cholecystokininA receptor antagonist.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of pyridine, similar to the compound , have shown antimicrobial activity. Specifically, studies involving the synthesis of new pyridine derivatives, including those with indole and sulfanyl groups, have revealed variable and modest activity against strains of bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Derivatives of indole, a component of the compound under discussion, have been synthesized and tested for their potential as anticancer agents. Studies on indole-coumarin hybrids and indole-triazole derivatives indicate that these compounds can inhibit the proliferation of cancer cells, including in human breast adenocarcinoma. These findings highlight the potential for such compounds in cancer therapy (Kamath et al., 2015); (Hamdy et al., 2013).
Antioxidative Stress Properties
A study on a library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles, which share structural similarities with the compound , demonstrated protective effects against oxidative stress. These compounds showed potential in protecting Friedreich's ataxia fibroblasts against glutathione depletion, indicating possible applications in managing oxidative stress-related disorders (Iškauskienė et al., 2021).
Immunoactive Properties
Compounds structurally related to 2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid, specifically those containing indole-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, have shown immunoactive properties. Research in this area has focused on synthesizing new compounds that exhibit dose-dependent antiproliferative activity, affecting the spontaneous and mitogen-stimulated proliferation of immune cells (Mirskova et al., 2010).
Propiedades
Número CAS |
176915-07-4 |
|---|---|
Fórmula molecular |
C35H33N5O4S |
Peso molecular |
619.74 |
Nombre IUPAC |
2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C35H33N5O4S/c41-32(29-22-26-14-7-8-16-28(26)37-29)38-30(23-45-33-27(35(43)44)15-9-17-36-33)34(42)40-20-18-39(19-21-40)31(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-17,22,30-31,37H,18-21,23H2,(H,38,41)(H,43,44) |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(CSC4=C(C=CC=N4)C(=O)O)NC(=O)C5=CC6=CC=CC=C6N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TP-680; TP 680; TP680. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




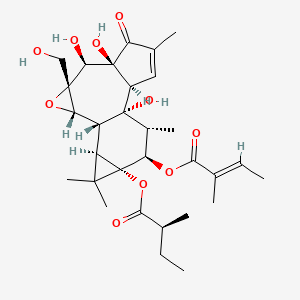
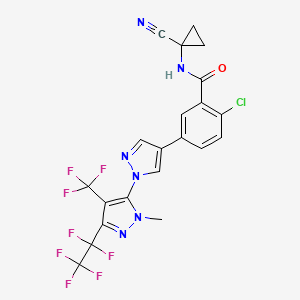
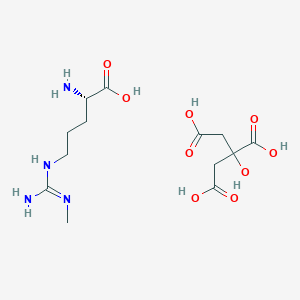

![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)
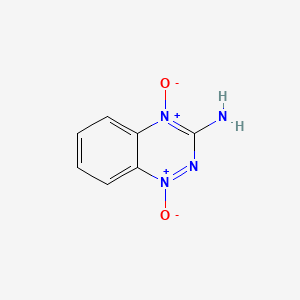
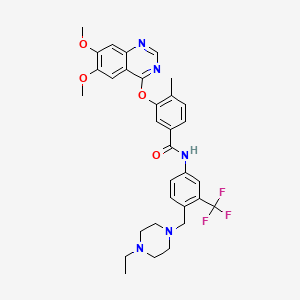
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
